molecular formula C13H9FN4O B11473884 1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole

1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole

Cat. No.: B11473884
M. Wt: 256.23 g/mol
InChI Key: ZCCHRRKNOYCLCZ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to a tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorophenoxy group and the phenyl ring.

    Tetrazole Formation: The phenyl ring is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: The compound affects various signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

1-[4-(2-fluorophenoxy)phenyl]tetrazole

InChI

InChI=1S/C13H9FN4O/c14-12-3-1-2-4-13(12)19-11-7-5-10(6-8-11)18-9-15-16-17-18/h1-9H

InChI Key

ZCCHRRKNOYCLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N3C=NN=N3)F

Origin of Product

United States

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